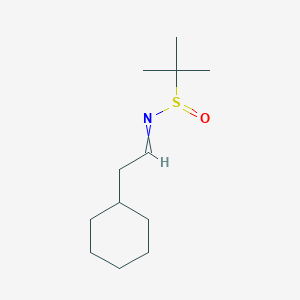
(E)-N-(2-cyclohexylethylidene)-2-methylpropane-2-sulfinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(2-cyclohexylethylidene)-2-methylpropane-2-sulfinamide is an organic compound with a unique structure that combines a cyclohexyl group, an ethylidene linkage, and a sulfinamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Common reagents used in this synthesis include triethylamine and dichloromethane, with reactions often conducted under inert atmospheres and at controlled temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields and purity, and ensuring safety and environmental compliance. Techniques such as continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-N-(2-cyclohexylethylidene)-2-methylpropane-2-sulfinamide can undergo various chemical reactions, including:
Oxidation: Conversion of the sulfinamide group to sulfone or sulfoxide derivatives.
Reduction: Reduction of the ethylidene linkage to form saturated derivatives.
Substitution: Nucleophilic substitution reactions at the sulfinamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfinamide group can yield sulfone or sulfoxide derivatives, while reduction of the ethylidene linkage can produce saturated amines.
Wissenschaftliche Forschungsanwendungen
(E)-N-(2-cyclohexylethylidene)-2-methylpropane-2-sulfinamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of chiral catalysts and ligands.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, particularly in the field of polymer chemistry.
Wirkmechanismus
The mechanism of action of (E)-N-(2-cyclohexylethylidene)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets and pathways The sulfinamide group can act as a nucleophile or electrophile, depending on the reaction conditions, and can form covalent bonds with target molecules The cyclohexyl group provides steric hindrance, influencing the compound’s reactivity and selectivity
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (E)-N-(2-cyclohexylethylidene)-2-methylpropane-2-sulfinamide include:
N-cyclohexylidene-2-methylpropane-2-sulfinamide: Lacks the ethylidene linkage, resulting in different reactivity and applications.
N-(2-cyclohexylethylidene)-2-methylpropane-2-sulfonamide: Contains a sulfonamide group instead of a sulfinamide group, leading to different chemical properties and uses.
Uniqueness
The uniqueness of this compound lies in its combination of structural features, including the cyclohexyl group, ethylidene linkage, and sulfinamide moiety. This combination imparts specific reactivity and selectivity, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C12H23NOS |
|---|---|
Molekulargewicht |
229.38 g/mol |
IUPAC-Name |
N-(2-cyclohexylethylidene)-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C12H23NOS/c1-12(2,3)15(14)13-10-9-11-7-5-4-6-8-11/h10-11H,4-9H2,1-3H3 |
InChI-Schlüssel |
KPTBVWBTMMZRHO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)S(=O)N=CCC1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





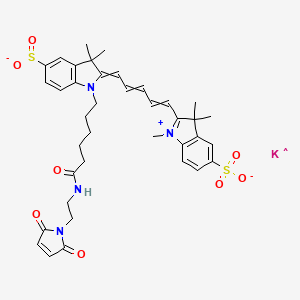
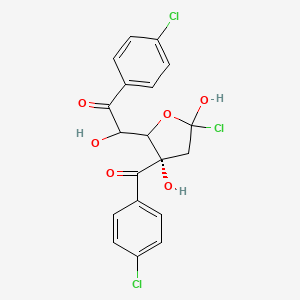


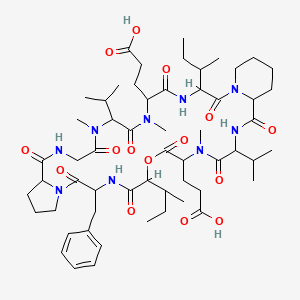
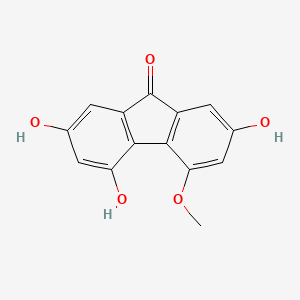

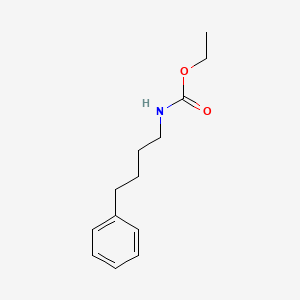
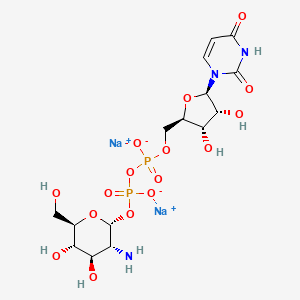
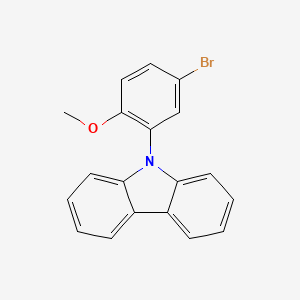
![2-[[4-amino-2-(3-hydroxydodecanoylamino)-4-oxobutanoyl]amino]-3-hydroxy-N-(4-methyl-1-oxopentan-2-yl)pentanediamide](/img/structure/B14077447.png)
